molecular formula C15H32O B160078 2-Pentadecanol CAS No. 1653-34-5

2-Pentadecanol

Cat. No.: B160078
CAS No.: 1653-34-5
M. Wt: 228.41 g/mol
InChI Key: ALVGHPMGQNBJRC-UHFFFAOYSA-N
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Description

2-Pentadecanol, also known as pentadecan-2-ol, is a secondary fatty alcohol with the molecular formula C15H32O. It is characterized by a hydroxyl group attached to the second carbon of a fifteen-carbon chain. This compound is notable for its presence in various natural sources and its applications in different scientific fields .

Scientific Research Applications

2-Pentadecanol has a wide range of applications in scientific research:

Safety and Hazards

2-Pentadecanol is considered to have low toxicity . Excessive exposure can produce some central nervous system depression, and prolonged contact can cause skin irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Recent research suggests that pentadecanoic acid, a related compound, has broad activities relevant to protecting cardiometabolic, immune, and liver health . These studies further support the emerging role of C15:0 as an essential fatty acid . Future research may explore the potential of 2-Pentadecanol in similar contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentadecanol can be synthesized through several methods. One common approach involves the reduction of pentadecan-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to ensure the selective reduction of the ketone to the alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of pentadecanoic acid or its esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the carboxylic acid group to a hydroxyl group, yielding this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form pentadecan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to pentadecane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents, such as thionyl chloride, to form pentadecyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

Mechanism of Action

The mechanism of action of 2-pentadecanol involves its interaction with cell membranes. The hydroxyl group allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes, causing cell death. Additionally, its role as a pheromone involves binding to specific olfactory receptors in insects, triggering behavioral responses .

Comparison with Similar Compounds

    Pentadecan-1-ol: A primary alcohol with a hydroxyl group at the first carbon.

    Hexadecan-2-ol: A secondary alcohol with a similar structure but with a sixteen-carbon chain.

    Tetradecan-2-ol: A secondary alcohol with a fourteen-carbon chain.

Comparison: 2-Pentadecanol is unique due to its specific position of the hydroxyl group on the second carbon, which influences its reactivity and physical properties. Compared to pentadecan-1-ol, it has different solubility and boiling point characteristics. When compared to hexadecan-2-ol and tetradecan-2-ol, the length of the carbon chain affects its hydrophobicity and melting point, making this compound distinct in its applications .

Properties

IUPAC Name

pentadecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVGHPMGQNBJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870899
Record name 2-pentadecanol
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Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1653-34-5
Record name (±)-2-Pentadecanol
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Record name Pentadecan-2-ol
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Record name 2-Pentadecanol
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Record name 2-pentadecanol
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Record name Pentadecan-2-ol
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Synthesis routes and methods

Procedure details

Pentadecanone (200 g) was added a 3-litre three-necked flask under nitrogen, to which diethyl ether (1000 ml) was slowly added from a dropping funnel. Sodium borohydride (63.54 g) was then slowly added and the mixture stirred for two days at room temperature under nitrogen. Toluene was added to the reaction vessel and the contents transferred to a separating funnel. The organic layer was washed with water and the aqueous layer was collected. The aqueous layer was washed with toluene, which was combined with the previous organic layer. The product was dried with magnesium sulphate and filtered under vacuum. The solvent was then stripped on a rotary evaporator at 100° C. to yield the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
63.54 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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